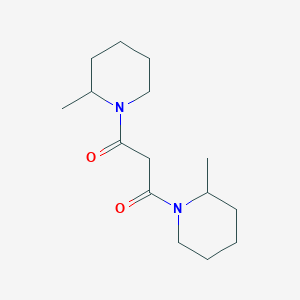

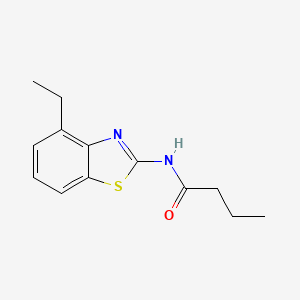

![molecular formula C11H12N2O2S B2516217 Acide 3-({Imidazo[1,2-a]pyridin-2-ylméthyl}sulfanyl)propanoïque CAS No. 929975-65-5](/img/structure/B2516217.png)

Acide 3-({Imidazo[1,2-a]pyridin-2-ylméthyl}sulfanyl)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which allows for the synthesis of a library of 3-sulfanylimidazopyridines under metal and oxidant-free conditions . Another method includes the transition metal catalyst-free C-3 sulfonylmethylation of imidazo[1,2-a]pyridines with glyoxylic acid and sodium sulfinates in water, highlighting the use of available substrates and mild reaction conditions . Additionally, a metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines has been described using dimethyl sulfoxide, showcasing the versatility of the reagents and solvent systems in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure is amenable to various functionalizations, as seen in the synthesis methods that introduce sulfanyl groups at the C-3 position. The presence of these functional groups can significantly alter the electronic and steric properties of the molecule, which may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a range of chemical reactions. For instance, they can participate in Lewis acid-catalyzed intermolecular annulation reactions to form imidazo[1,2-a]pyridine thiones . They are also amenable to oxidative strategies, such as the iodine-mediated oxidative homocoupling to form bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and disulfanes . Furthermore, the nitration of imidazo[1,2-a]pyridines has been reported, with nitration occurring most readily at the 1-position unless it is already substituted, in which case 3-nitration can occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their functional groups. For example, the introduction of sulfanyl groups can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The fluorescent properties of some derivatives, such as the 1,3-diarylated imidazo[1,5-a]pyridines, have been explored, showing emission in the wavelength range of 454-524 nm with improved quantum yields compared to monosubstituted compounds . These properties are crucial for the potential application of these compounds in fluorescent probes and imaging agents.

Applications De Recherche Scientifique

- Agents antibactériens et antifongiques: Les imidazo[1,2-a]pyridines substituées présentent une activité antibactérienne et antifongique . Les chercheurs ont exploré leur potentiel en tant que nouveaux agents thérapeutiques contre les infections microbiennes.

- Composés antiviraux: Ces dérivés ont également démontré des propriétés antivirales, ce qui en fait des candidats prometteurs pour lutter contre les maladies virales .

- Médicaments anti-inflammatoires: Les dérivés d'imidazo[1,2-a]pyridine peuvent servir d'agents anti-inflammatoires .

- Traitement du cancer: Certaines études proposent d'utiliser des dérivés d'imidazo[1,2-a]pyridine pour le traitement du cancer . Leur structure unique et leur activité biologique en font des cibles attrayantes pour le développement de médicaments.

- Les imidazo[1,2-a]pyridines ont des applications potentielles en science des matériaux. Les chercheurs ont exploré leur utilisation dans les dispositifs optoélectroniques, tels que les diodes électroluminescentes organiques (OLED) et les capteurs .

- Ces composés peuvent servir d'émetteurs fluorescents pour la microscopie confocale et les applications d'imagerie .

- Les chercheurs ont synthétisé des complexes métalliques contenant des 3-(pyridin-2-yl)imidazo[1,5-a]pyridines comme ligands chélateurs .

- Une nouvelle série de dérivés d'imidazo[1,2-a]pyridine a été conçue pour cibler le site actif de la PI3Kα humaine .

- Ces composés ont montré une activité potente à modérée contre les lignées cellulaires cancéreuses, notamment MCF-7 et HeLa .

- Le zolpidem, un dérivé de l'imidazo[1,2-a]pyridine, est utilisé pour traiter l'insomnie à court terme et les troubles de la fonction cérébrale .

- Contrairement aux tranquillisants benzodiazépiniques classiques, le zolpidem agit sur les récepteurs de l'acide γ-aminobutyrique avec moins d'effets secondaires .

Chimie médicinale et développement de médicaments

Science des matériaux et optoélectronique

Microscopie confocale et imagerie

Complexes métalliques et chimie de coordination

Inhibition de la phosphoinositide 3-kinase (PI3K)

Neurosciences et modulation de la fonction cérébrale

Mécanisme D'action

Target of Action

The primary targets of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .

Mode of Action

3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid acts by binding to GABA receptors, specifically the GABA-A receptor subtype . This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells in the brain. As a result, the compound can decrease neuronal excitability and produce a calming effect .

Biochemical Pathways

The compound’s action on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA on neuronal firing, which can influence various downstream effects, such as reducing anxiety, promoting sleep, and relaxing muscles .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid’s action include decreased neuronal excitability and increased inhibitory neurotransmission. This can lead to a range of physiological effects, such as reduced anxiety, improved sleep, and muscle relaxation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid. For instance, factors like pH can affect the compound’s stability, while individual patient factors like age, liver function, and concurrent medications can influence its pharmacokinetics and pharmacodynamics .

Propriétés

IUPAC Name |

3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLRSUZEBNCAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)

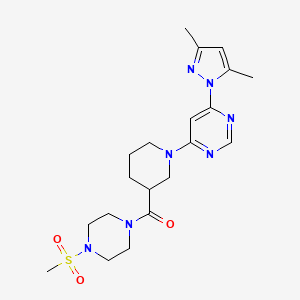

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2516146.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

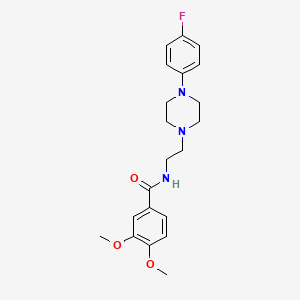

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

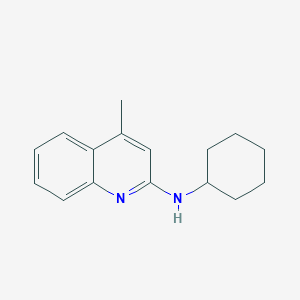

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)